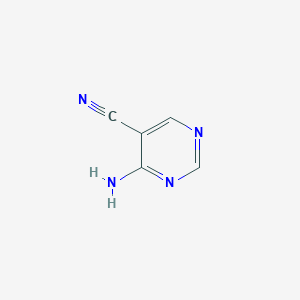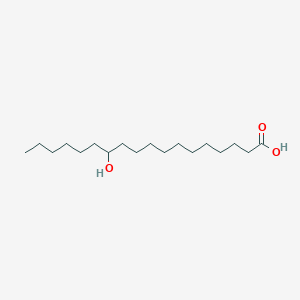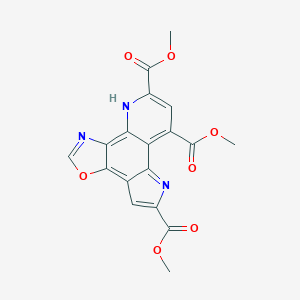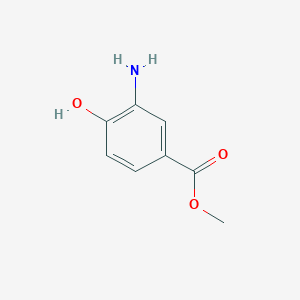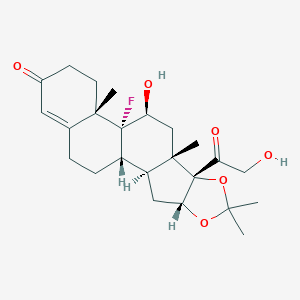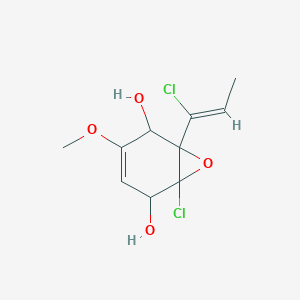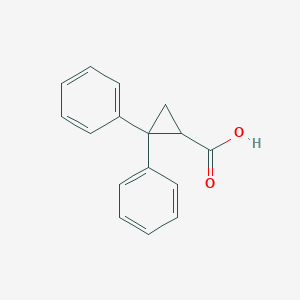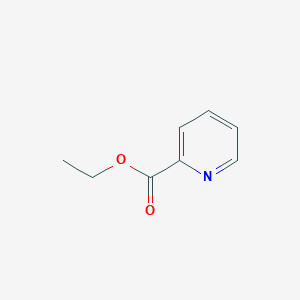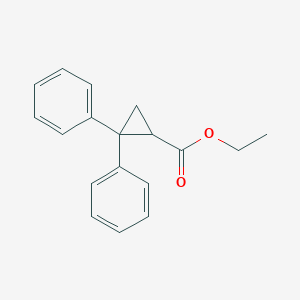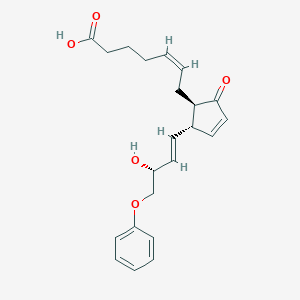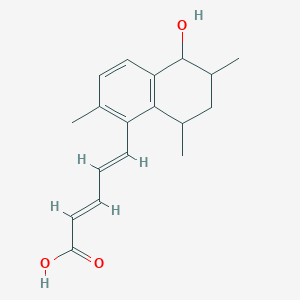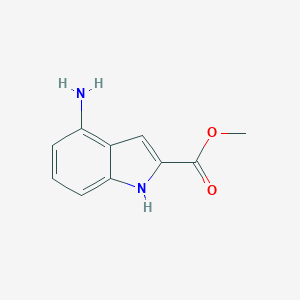
methyl 4-amino-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 4-amino-1H-indole-2-carboxylate is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. It is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry. The purpose of
作用機序
The mechanism of action of methyl 4-amino-1H-indole-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of fungi and bacteria.
生化学的および生理学的効果
Methyl 4-amino-1H-indole-2-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in the development of various diseases. In addition, it has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using methyl 4-amino-1H-indole-2-carboxylate in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be used in the synthesis of other compounds. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research on methyl 4-amino-1H-indole-2-carboxylate. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its potential applications in the treatment of various diseases, including cancer, fungal infections, and bacterial infections. In addition, more research is needed to understand the mechanism of action of this compound and its effects on different biological systems.
科学的研究の応用
Methyl 4-amino-1H-indole-2-carboxylate has been used in various scientific research applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antifungal and antibacterial properties. In addition, it has been used in the synthesis of novel organic compounds with potential applications in the pharmaceutical industry.
特性
CAS番号 |
157649-54-2 |
|---|---|
製品名 |
methyl 4-amino-1H-indole-2-carboxylate |
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC名 |
methyl 4-amino-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,11H2,1H3 |
InChIキー |
QLGHNZYUEDSABH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=CC=C2N1)N |
正規SMILES |
COC(=O)C1=CC2=C(C=CC=C2N1)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)
![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)
